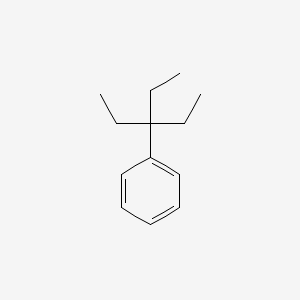
(1,1-Diethylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Diethylpropyl)benzene, also known as 3-ethylpentan-3-ylbenzene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where a 1,1-diethylpropyl group is attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethylpropyl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-3-ethylpentane in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under controlled temperature and pressure conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where benzene and the alkyl halide are fed into the reactor along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions: (1,1-Diethylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield the corresponding alkane.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic or basic medium, elevated temperature.
Reduction: H2 gas, Pd/C catalyst, room temperature or slightly elevated temperature.
Substitution: Halogens (Cl2, Br2), FeCl3 or AlCl3 as catalysts, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
(1,1-Diethylpropyl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studying the effects of alkyl groups on the reactivity of benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
作用機序
The mechanism of action of (1,1-Diethylpropyl)benzene primarily involves its interaction with electrophiles and nucleophiles. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The presence of the 1,1-diethylpropyl group influences the reactivity and orientation of the substitution reactions, often directing the electrophile to specific positions on the benzene ring .
類似化合物との比較
(1,1-Dimethylpropyl)benzene: Similar in structure but with a 1,1-dimethylpropyl group instead of a 1,1-diethylpropyl group.
tert-Amylbenzene: Contains a tert-amyl group attached to the benzene ring.
Uniqueness: (1,1-Diethylpropyl)benzene is unique due to the specific steric and electronic effects imparted by the 1,1-diethylpropyl group. These effects influence its reactivity in chemical reactions and its interactions with other molecules, making it a valuable compound for various applications .
特性
CAS番号 |
4170-84-7 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC名 |
3-ethylpentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChIキー |
WLVNEALRNQEPMS-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
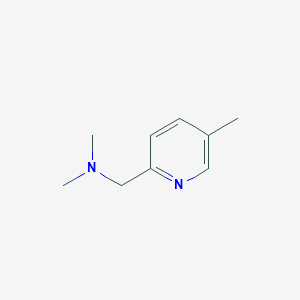
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)

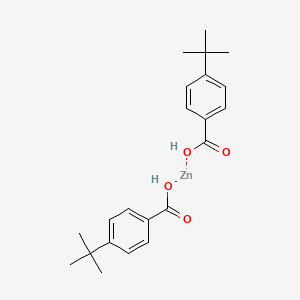
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
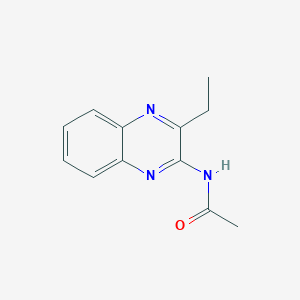

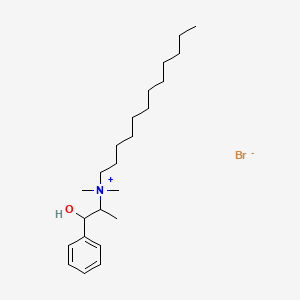
![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
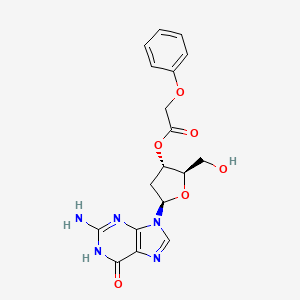
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
